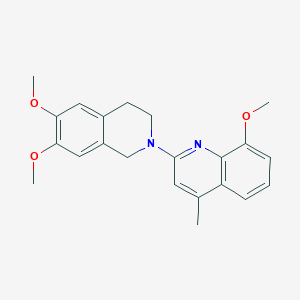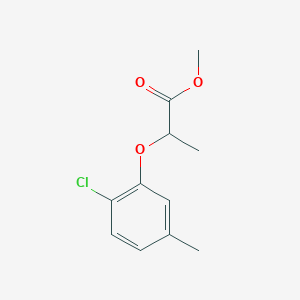
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as DMQX, belongs to the family of quinoline derivatives and has been found to possess unique properties that make it a promising candidate for the development of new drugs.
作用機序
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron and the subsequent initiation of downstream signaling pathways. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor activity by 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to decrease the expression of certain genes that are involved in the development of neuronal plasticity.
実験室実験の利点と制限
One advantage of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively manipulate the activity of this receptor without affecting other signaling pathways. However, one limitation of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is its relatively short duration of action, which may require frequent administration in certain experimental protocols.
将来の方向性
There are several potential future directions for the study of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of new drugs based on the structure of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline that can selectively target different subtypes of glutamate receptors. Another direction is the investigation of the role of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in the regulation of synaptic plasticity and its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Finally, the use of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline involves a multistep process that starts with the condensation of 2-methoxyphenethylamine with 2-nitrobenzaldehyde to form the intermediate compound, 2-(2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced to the corresponding amine, which is subsequently condensed with 4-methyl-8-methoxyquinoline-2-carboxylic acid to yield 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline.
科学的研究の応用
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to inhibit the activity of the kainate receptor, which is another type of glutamate receptor that plays a role in the regulation of synaptic transmission.
特性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-10-21(23-22-17(14)6-5-7-18(22)25-2)24-9-8-15-11-19(26-3)20(27-4)12-16(15)13-24/h5-7,10-12H,8-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUQLFKCIDMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)

![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)
![2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridazine](/img/structure/B5964661.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![1-[2-(4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-oxoethyl]-2-pyrrolidinone](/img/structure/B5964674.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)
![ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5964693.png)
![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5964706.png)
![2,4-difluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5964707.png)